molecular formula C9H18O4 B13799592 3-Methoxybutyl 3-methoxypropanoate CAS No. 7249-04-9

3-Methoxybutyl 3-methoxypropanoate

Katalognummer: B13799592
CAS-Nummer: 7249-04-9
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: MVGQTFDWKAKTDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxybutyl 3-methoxypropanoate is an organic compound with the molecular formula C9H18O4. It is an ester formed from the reaction of 3-methoxybutanol and 3-methoxypropanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybutyl 3-methoxypropanoate typically involves the esterification reaction between 3-methoxybutanol and 3-methoxypropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxybutyl 3-methoxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methoxybutanol and 3-methoxypropanoic acid.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Reducing agents like LiAlH4.

Major Products Formed

    Hydrolysis: 3-Methoxybutanol and 3-methoxypropanoic acid.

    Transesterification: Different esters and alcohols.

    Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

3-Methoxybutyl 3-methoxypropanoate has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Utilized in the production of coatings, adhesives, and plasticizers.

Wirkmechanismus

The mechanism of action of 3-Methoxybutyl 3-methoxypropanoate primarily involves its hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. The hydrolysis results in the formation of 3-methoxybutanol and 3-methoxypropanoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved in these processes depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-methoxypropanoate: An ester with a similar structure but different alkoxy group.

    Ethyl 3-methoxypropanoate: Another ester with a different alkoxy group.

    3-Methoxybutyl acetate: An ester with a different carboxylate group.

Uniqueness

3-Methoxybutyl 3-methoxypropanoate is unique due to its specific combination of 3-methoxybutanol and 3-methoxypropanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including organic synthesis and industrial production.

Eigenschaften

CAS-Nummer

7249-04-9

Molekularformel

C9H18O4

Molekulargewicht

190.24 g/mol

IUPAC-Name

3-methoxybutyl 3-methoxypropanoate

InChI

InChI=1S/C9H18O4/c1-8(12-3)4-7-13-9(10)5-6-11-2/h8H,4-7H2,1-3H3

InChI-Schlüssel

MVGQTFDWKAKTDW-UHFFFAOYSA-N

Kanonische SMILES

CC(CCOC(=O)CCOC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.